1-(3,5-Dimethoxyphenyl)propan-2-one, also known as 1-(3,5-dimethoxyphenyl)acetone, is an organic compound characterized by a propan-2-one backbone substituted with a 3,5-dimethoxyphenyl group. Its molecular formula is C12H16O3, and it features a ketone functional group that contributes to its chemical reactivity. The presence of two methoxy groups on the aromatic ring enhances its lipophilicity and may influence its biological activity.
There is no current information available on the mechanism of action of 1-(3,5-dimethoxyphenyl)propan-2-one in biological systems.
DMPPO possesses a ketone functional group (C=O) and a moiety with two methoxy groups (OCH3) attached to a phenyl ring. This structure makes it a potential building block for the synthesis of more complex organic molecules []. These complex molecules could find applications in various fields like pharmaceuticals or materials science.
DMPPO's structure suggests it could serve as an intermediate in the synthesis of other molecules. By introducing chemical modifications, scientists might convert DMPPO into various derivatives with desired properties [].
These reactions are essential for synthesizing derivatives with potentially enhanced biological properties.
Research indicates that 1-(3,5-Dimethoxyphenyl)propan-2-one exhibits significant biological activity. In silico studies have suggested potential spasmolytic effects similar to those of papaverine, a known smooth muscle relaxant. These findings point towards possible therapeutic applications in treating conditions characterized by smooth muscle spasms . Further experimental validation is required to confirm these activities and elucidate the underlying mechanisms.
Several synthetic routes have been developed for the preparation of 1-(3,5-Dimethoxyphenyl)propan-2-one:
These methods vary in complexity and yield, with some requiring specific conditions or catalysts.
1-(3,5-Dimethoxyphenyl)propan-2-one has several potential applications:
Several compounds share structural similarities with 1-(3,5-Dimethoxyphenyl)propan-2-one. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-(3,4-Dimethoxyphenyl)propan-2-one | 776-99-8 | 0.91 | Contains one less methoxy group than the target compound. |
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one | 19037-58-2 | 0.88 | Features a hydroxy group that may enhance solubility. |
1-(3-Methoxyphenyl)propan-2-one | 3027-13-2 | 0.87 | Contains only one methoxy group compared to two in the target compound. |
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | 16718-42-6 | 0.88 | A more complex structure with additional methoxy groups affecting reactivity. |
The unique feature of 1-(3,5-Dimethoxyphenyl)propan-2-one lies in its specific arrangement of substituents which may influence both its chemical behavior and biological activity distinctly compared to these similar compounds.
The synthesis of 1-(3,5-dimethoxyphenyl)propan-2-one traces back to mid-20th-century efforts to functionalize lignin-derived phenolic compounds. Early work by Bruckner et al. (1953) demonstrated its utility as a precursor in pseudonitrosite-mediated cyclization reactions for synthesizing 3-methyl isoquinolines. The compound gained prominence in the 1980s as a key intermediate in lignan biosynthesis studies, particularly in elucidating pathways for podophyllotoxin analogs.
Classical methods for synthesizing 1-(3,5-dimethoxyphenyl)propan-2-one rely on Friedel-Crafts acylation or alkylation strategies. These approaches leverage the directing effects of substituents on aromatic rings to achieve regioselectivity.
In Friedel-Crafts acylation, an acyl chloride (e.g., propanoyl chloride) reacts with an electron-rich aromatic substrate (e.g., 3,5-dimethoxybenzene) in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl₃). The methoxy groups at positions 3 and 5 activate the ring toward electrophilic substitution, directing the acyl group to the para and ortho positions relative to existing substituents. However, achieving exclusive substitution at the desired position requires careful control of reaction conditions, including temperature and catalyst loading [1].
For example, benzene treated with ethanoyl chloride and AlCl₃ yields phenylethanone (acetophenone) via this mechanism [1]. Extending this to 3,5-dimethoxybenzene would require optimization to suppress competing side reactions, such as polyacylation or demethylation of the methoxy groups.
Alternative routes may involve alkylation of the aromatic ring followed by oxidation to introduce the ketone functionality. Methylation of 3,5-dihydroxybenzene with dimethyl sulfate or methyl iodide under basic conditions yields 3,5-dimethoxybenzene. Subsequent alkylation with a propanoyl chloride derivative or oxidation of a propyl group attached to the ring could yield the target ketone. However, this approach may suffer from poor regioselectivity and requires additional purification steps [1].
Modern methods emphasize selectivity and efficiency, often employing advanced catalytic systems or alternative reaction media.
Zeolites, such as H-beta, have been explored for acylation reactions due to their microporous structure and tunable acidity. For instance, zeolite H-beta (SiO₂/Al₂O₃ ratio = 26) catalyzes the propionylation of veratrole (1,2-dimethoxybenzene) to 3,4-dimethoxypropiophenone with high selectivity (89%) under optimized conditions [2]. While this specific example targets 3,4-dimethoxy substitution, analogous strategies could be adapted for 3,5-dimethoxy systems by adjusting the catalyst’s pore size and acidity.
A patent describes the electrochemical epoxidation of isoeugenol-methylether (3,4-dimethoxy allyl benzene) followed by catalytic isomerization to form 3,4-dimethoxyphenylacetone [4] [5]. This method avoids traditional peracid oxidants, reducing waste and improving safety. Although designed for 3,4-dimethoxy derivatives, the electrochemical approach could potentially be modified for 3,5-substituted analogs by altering the starting material’s substituent pattern.
The choice of catalyst is critical for achieving high yields and selectivity.
AlCl₃ remains a standard catalyst for Friedel-Crafts reactions but has limitations:
Zeolite H-beta offers advantages over AlCl₃:
Parameter | AlCl₃ | Zeolite H-beta |
---|---|---|
Conversion (wt.%) | 48.5 | 40.8 |
Turnover Frequency (TOF) | 3.6 × 10⁻⁴ s⁻¹ mol⁻¹ | 18.8 × 10⁻⁴ s⁻¹ mol⁻¹ |
Selectivity (%) | 68.9 | 89.0 |
Reusability | No | Yes |
Data adapted from propionylation studies [2].
Zeolites enable shape-selective catalysis, favoring para-substitution in poly-substituted aromatics. For 3,5-dimethoxyphenyl systems, the catalyst’s pore size and acidity must align with the transition state geometry to maximize selectivity.
Green chemistry principles prioritize atom economy, solvent minimization, and catalyst recyclability.
Traditional Friedel-Crafts reactions often require dichloromethane or nitrobenzene. Modern protocols explore solvent-free systems:
Zeolites and metal-organic frameworks (MOFs) are recyclable, reducing catalyst waste. For example, zeolite H-beta retains ~90% activity after multiple cycles in propionylation reactions [2].
Electrolytic epoxidation (as in 3,4-dimethoxyphenylacetone synthesis [4] [5]) avoids stoichiometric oxidants, minimizing byproducts. This aligns with the 12th principle of green chemistry (safer solvents and auxiliaries).
Scaling synthesis requires optimizing reactor design, catalyst recovery, and purification efficiency.
The ketone group in 1-(3,5-dimethoxyphenyl)propan-2-one serves as a highly reactive electrophilic center, capable of undergoing various nucleophilic addition reactions. The carbonyl carbon exhibits significant electrophilicity due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.
The ketone functionality readily undergoes nucleophilic addition reactions with various nucleophiles. These reactions typically proceed through the formation of a tetrahedral intermediate following nucleophilic attack at the carbonyl carbon. The presence of the aromatic ring system influences the reactivity by providing electronic stabilization to the intermediate species.
Common nucleophilic addition reactions include:
The ketone group undergoes reduction to form secondary alcohols through hydride transfer mechanisms. Sodium borohydride represents the most commonly employed reducing agent due to its selectivity and mild reaction conditions. The reduction occurs via nucleophilic attack by the hydride ion at the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to yield the alcohol product.
For 1-(3,5-dimethoxyphenyl)propan-2-one, reduction produces 1-(3,5-dimethoxyphenyl)propan-2-ol, maintaining the aromatic substitution pattern while converting the ketone to a chiral secondary alcohol center.
The ketone functionality readily reacts with Grignard reagents to form tertiary alcohols. The reaction proceeds through nucleophilic addition of the carbon-magnesium bond to the carbonyl carbon, followed by protonation during aqueous workup. Recent advances in asymmetric Grignard methodology have enabled the preparation of chiral tertiary alcohols with high enantiomeric excess, particularly when using specialized chiral ligands.
The ketone can participate in aldol condensation reactions when treated with strong bases, leading to the formation of enolate intermediates. These enolates can react with other carbonyl compounds to form β-hydroxy ketones. The reaction typically requires basic conditions and can be performed inter- or intramolecularly depending on the substrate structure.
The 3,5-dimethoxyphenyl aromatic ring system exhibits distinctive reactivity patterns due to the electron-donating properties of the methoxy substituents. These groups significantly influence both the rate and regioselectivity of aromatic substitution reactions.
The methoxy groups function as strong activating groups in electrophilic aromatic substitution reactions, increasing the electron density of the aromatic ring and directing incoming electrophiles to the ortho and para positions. The electronic effects arise from resonance donation of the oxygen lone pairs into the aromatic π system.
Key electrophilic aromatic substitution reactions include:
The methoxy groups exhibit strong ortho/para directing effects due to their ability to stabilize the sigma complex intermediate through resonance. This stabilization occurs when the positive charge in the intermediate can be delocalized onto the oxygen atom, creating a resonance structure where all atoms achieve octet completion.
The directing effects follow the established pattern:
The aromatic ring can undergo metallation reactions, particularly at positions ortho to the methoxy groups. Directed metallation using strong bases such as n-butyllithium can occur at the ortho position, followed by reaction with various electrophiles to introduce new substituents.
The methoxy substituents themselves serve as reactive sites for chemical transformation, offering opportunities for further functionalization of the aromatic system.
Methoxy groups can be cleaved under various conditions to generate phenolic hydroxyl groups. Common reagents include:
The selective cleavage of methoxy groups adjacent to hydroxyl groups can be achieved using radical hydrogen abstraction reactions. This methodology allows for the selective removal of one methoxy group while preserving others in the molecule.
The methoxy groups can undergo various functionalization reactions:
The ketone center in 1-(3,5-dimethoxyphenyl)propan-2-one can serve as a site for stereoselective transformations, particularly in reduction reactions that create new chiral centers.
Asymmetric reduction of the ketone functionality can be achieved using various chiral reducing agents:
When the molecule contains pre-existing chiral centers, reactions at the ketone can proceed with high diastereoselectivity. The stereochemical outcome depends on the relative configuration of existing stereocenters and the approach of the nucleophile to the carbonyl group.
The incorporation of chiral auxiliaries enables the control of stereochemistry in various transformations. Evans auxiliaries and Oppolzer sultams have been successfully employed to achieve high diastereoselectivity in reactions involving similar ketone substrates.
The aromatic ketone structure of 1-(3,5-dimethoxyphenyl)propan-2-one makes it susceptible to various photochemical transformations upon exposure to ultraviolet or visible light.
The compound can undergo photoenolization reactions when irradiated with UV light. This process involves the initial excitation to the singlet state, followed by intersystem crossing to the triplet state, and subsequent hydrogen atom abstraction from the adjacent methyl group. The resulting enol tautomer can participate in further reactions or return to the ketone form.
Two primary Norrish reaction pathways are accessible:
The excited ketone can abstract hydrogen atoms from suitable donors, leading to ketyl radical formation. These radicals can undergo dimerization to form pinacols or react with other species present in the reaction medium.
In the presence of oxygen, the excited ketone can participate in photooxidation reactions, leading to the formation of peroxides or other oxidized products. The reaction typically proceeds through energy transfer or electron transfer mechanisms.
Recent research has demonstrated that ortho-alkylphenyl ketones can undergo light-driven carboxylation reactions with carbon dioxide. While 1-(3,5-dimethoxyphenyl)propan-2-one does not possess the specific structural requirements for this reaction, related compounds have shown this novel reactivity pattern.
The photochemical efficiency of aromatic ketones depends strongly on the wavelength of incident light and the specific substituents present. The methoxy groups can influence the absorption characteristics and quantum yields of the various photochemical processes. Typical absorption occurs in the UV range (280-350 nm), with some processes extending into the visible region.